Sodium silicotungstate

Overview

Description

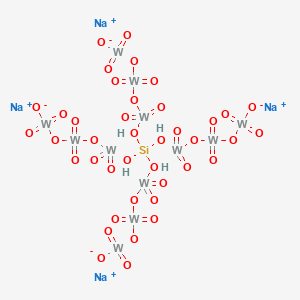

Sodium silicotungstate (Na₄[SiW₁₂O₄₀]·nH₂O) is a polyoxometalate (POM) belonging to the silicotungstate family. It is widely utilized as a negative stain in transmission electron microscopy (TEM) due to its fine grain structure, which provides high contrast for imaging small particles and delicate biological structures like lipid-rich nanoparticles and viral components . Its neutral pH (7.0–7.5) and non-radioactive nature make it safer than alternatives such as uranyl acetate . Beyond microscopy, this compound exhibits catalytic properties in redox reactions and hybrid material synthesis, particularly in energy storage and oxygen evolution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium silicotungstate can be synthesized by reacting sodium tungstate, silicon dioxide, and hydrochloric acid. The reaction typically involves dissolving sodium tungstate and silicon dioxide in water, followed by the addition of hydrochloric acid to precipitate the this compound .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reactants are mixed in large reactors, and the resulting product is filtered, washed, and dried to obtain the final compound. The process is optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium silicotungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its catalytic properties in oxidation reactions .

Common Reagents and Conditions:

Oxidation Reactions: this compound acts as a catalyst in the oxidation of terpene alcohols using hydrogen peroxide as the oxidant.

Reduction Reactions: The compound can also participate in reduction reactions, although these are less common compared to oxidation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific substrates used. For example, in the oxidation of terpene alcohols, the products can include epoxides, aldehydes, or ketones .

Scientific Research Applications

Catalysis in Organic Reactions

Sodium silicotungstate serves as an effective catalyst in various organic reactions, particularly in oxidation processes. It facilitates reactions involving:

- Oxidation of Alcohols : SST is used to oxidize terpene alcohols using hydrogen peroxide as an oxidant, yielding products such as epoxides and aldehydes.

- Epoxidation Reactions : It plays a crucial role in the epoxidation of alkenes, enhancing reaction efficiency and selectivity.

Electron Microscopy

In biological research, this compound is employed as a negative stain in electron microscopy. Its high contrast properties allow for better visualization of biological samples, enabling researchers to observe fine structures such as viruses and cellular components .

- Negative Staining : SST enhances the contrast of samples, making it easier to distinguish between different cellular structures under an electron microscope .

- Comparison with Other Stains : Studies indicate that SST can serve as a safer alternative to traditional stains like uranyl acetate, which poses health risks due to its toxicity .

Glass and Alloy Production

This compound is utilized in the manufacturing of high-performance glass and alloys. Its properties contribute to improved durability and resistance in these materials.

Catalytic Processes

The compound's catalytic abilities extend to various industrial processes, where it is used to enhance reaction rates and product yields. Its effectiveness as a heterogeneous catalyst allows for easier separation and recycling compared to homogeneous catalysts.

Case Study: Negative Staining Efficacy

A comparative study assessed the efficacy of this compound against traditional negative stains like uranyl acetate. Results showed that SST provided clearer images with less background noise, making it preferable for visualizing viral structures .

Industrial Application Research

Research into the use of this compound in alloy production demonstrated enhanced mechanical properties when incorporated into metal matrices, leading to stronger and more durable materials suitable for demanding applications.

Mechanism of Action

The mechanism by which sodium silicotungstate exerts its effects is primarily through its catalytic activity. The compound’s structure allows it to facilitate various chemical reactions by providing active sites for the reactants. In oxidation reactions, for example, this compound can activate hydrogen peroxide, enabling the transfer of oxygen atoms to the substrate . The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

Sodium Silicotungstate vs. Uranyl Acetate

Uranyl acetate is a traditional high-contrast stain but poses safety risks due to radioactivity and requires acidic conditions (~pH 4.5). This compound, in contrast, operates at neutral pH and avoids radiation hazards. Studies show uranyl acetate provides superior contrast for dense biological specimens, but this compound is preferred for sensitive samples requiring non-destructive staining, such as lipid membranes or viral particles .

Key Differences:

| Property | This compound | Uranyl Acetate |

|---|---|---|

| Radioactivity | Non-radioactive | Radioactive |

| pH | 7.0–7.5 | ~4.5 |

| Contrast | High (fine grain) | Very High |

| Safety | Low risk | High risk |

| Applications | Lipid nanoparticles, viruses | General TEM |

This compound vs. Phosphotungstic Acid (PTA)

Phosphotungstic acid (H₃PW₁₂O₄₀), a Keggin-type POM, requires neutralization with NaOH/KOH before use. While PTA is acidic and can disrupt pH-sensitive samples, this compound’s neutral pH minimizes structural alterations. TEM images stained with PTA often exhibit lower clarity compared to this compound, particularly for lipid-rich structures . A 2020 study demonstrated that combining this compound with uranyl acetate in a double-staining protocol significantly enhanced lipid nanoparticle contrast compared to PTA-uranyl mixtures .

Catalytic Applications: In solvent-free cyanosilylation reactions, silicotungstate hybrids (e.g., yttrium-pillared silicotungstate) show higher catalytic activity than phosphotungstate analogues due to their lower LUMO energy and redox stability .

This compound vs. Methylamine Tungstate

Methylamine tungstate is another anionic stain used in TEM. Both this compound and methylamine tungstate exhibit high solubility and minimal aggregation, but their staining patterns differ. In gap junction imaging, this compound better highlights axial channel accessibility compared to cationic stains like uranyl acetate, while methylamine tungstate provides intermediate contrast .

Structural Insights:

- This compound’s silicotungstate anion ([SiW₁₂O₄₀]⁴⁻) offers greater structural versatility in hybrid materials compared to methylamine tungstate’s simpler tungstate framework .

This compound vs. Other Polyoxotungstates

Borotungstates (e.g., [BW₁₂O₄₀]⁵⁻) and arsenotungstates ([AsW₁₂O₄₀]³⁻) are structurally analogous but differ in central heteroatoms (Si vs. B/As). These differences alter electronic properties:

- Silicotungstates exhibit lower LUMO energy than borotungstates, enhancing electron-accepting capacity in photocatalytic reactions .

- In hybrid electrocatalysts, silicotungstate-ZIF-67 nanocomposites reduce overpotentials by 150–160 mV in oxygen evolution reactions, outperforming borotungstate analogues .

Biological Activity

Sodium silicotungstate (SST) is a polyoxometalate compound that has garnered attention for its unique biological activities, particularly in the fields of biochemistry and molecular biology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is a silicate derivative of tungstic acid, characterized by its complex structure that includes tungsten and silicon atoms. Its general formula can be represented as Na_2[SiW_12O_40], where it forms stable anionic species in aqueous solutions. SST exhibits notable properties such as high stability over a wide pH range (1-12), making it suitable for various biological applications including electron microscopy and as a negative staining agent in virology.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Negative Staining Agent : SST is widely used in electron microscopy for negative staining, which enhances the contrast of biological specimens. It allows for the visualization of viruses, proteins, and cellular structures by providing clear images due to its electron-dense nature .

- Antiviral Properties : Research indicates that SST may possess antiviral activity. For instance, studies have shown its effectiveness in staining influenza A viruses, facilitating the examination of viral structures . This suggests that SST could play a role in understanding viral morphology and potentially in developing antiviral strategies.

- Enzyme Stabilization : this compound has been reported to stabilize certain enzymes during purification processes. For example, it has been utilized in the purification of fatty acid synthase from yeast, where it aids in maintaining the structural integrity of the protein during analysis .

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

- Electron Microscopy Applications : A study demonstrated the use of 2% this compound as a negative stain for visualizing yeast fatty acid synthase. The results highlighted the ability of SST to provide high-resolution images essential for structural biology research .

- Staining Viruses : In virology, this compound was employed to stain influenza A viruses with mutations in specific protein domains. This application facilitated detailed structural analysis under low-dose conditions, revealing insights into viral morphology and potential mutations affecting pathogenicity .

- Comparative Studies : A comparative analysis involving different polyoxometalates indicated that this compound exhibited superior staining properties compared to traditional agents like uranyl acetate. This positions SST as a valuable tool in both research and diagnostic settings .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. Basic: What are the established methodologies for synthesizing sodium silicotungstate, and how can purity be rigorously verified?

Answer:

Synthesis typically involves acidification of sodium tungstate with silicic acid under controlled pH and temperature. Key steps include:

- Precipitation protocols : Gradual addition of silicic acid to sodium tungstate solutions at 60–80°C, followed by crystallization .

- Purity verification : Elemental analysis (C, H, O, W, Si content), X-ray diffraction (XRD) for phase identification, and inductively coupled plasma mass spectrometry (ICP-MS) for trace impurities .

- Reproducibility : Document reaction parameters (molar ratios, stirring duration, aging time) meticulously to enable replication .

Q. Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural properties?

Answer:

- FT-IR spectroscopy : Identifies Si-O-W bonding via absorption bands at 900–950 cm⁻¹ .

- Raman spectroscopy : Detects symmetric stretching modes of WO₄ tetrahedra (300–400 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration states by monitoring mass loss up to 600°C .

- Surface area analysis : BET method for porosity evaluation, critical for catalytic applications .

Q. Advanced: How can researchers design experiments to investigate this compound’s catalytic mechanisms in oxidation reactions?

Answer:

- Hypothesis-driven design : Use the PICO framework (Population: catalyst; Intervention: reaction conditions; Comparison: alternative catalysts; Outcome: conversion efficiency) to structure experiments .

- Kinetic studies : Monitor reaction rates via in-situ UV-Vis spectroscopy or gas chromatography (GC) under varying temperatures/pressures .

- Surface characterization : Employ X-ray photoelectron spectroscopy (XPS) to correlate active sites (W⁶+ or Si-O-W clusters) with catalytic activity .

Q. Advanced: How should contradictory data on this compound’s catalytic efficiency across studies be reconciled?

Answer:

- Systematic review : Map discrepancies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify variables like precursor purity or calcination temperatures .

- Meta-analysis : Statistically aggregate data from multiple studies to isolate confounding factors (e.g., solvent polarity, substrate scope) .

- Controlled replication : Reproduce conflicting experiments with standardized protocols (e.g., identical W/Si ratios, reaction vessels) .

Q. Data Analysis: What statistical approaches ensure robust interpretation of this compound’s performance in heterogeneous catalysis?

Answer:

- Multivariate regression : Correlate catalytic activity with variables like surface area, acidity (NH₃-TPD), and W oxidation states .

- Error analysis : Calculate standard deviations for triplicate experiments and report confidence intervals (95% CI) for turnover frequencies (TOF) .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets to identify dominant performance drivers .

Q. Advanced: How can computational modeling complement experimental studies of this compound’s electronic structure?

Answer:

- Density Functional Theory (DFT) : Simulate W-O-Si bond angles and charge distribution to predict active sites .

- Molecular dynamics : Model solvent interactions to optimize catalytic environments .

- Validation : Cross-check computational results with experimental EXAFS (Extended X-ray Absorption Fine Structure) data .

Q. Stability Assessment: What methodologies evaluate this compound’s stability under varying pH and temperature conditions?

Answer:

- Long-term leaching tests : Immerse catalyst in acidic/alkaline solutions (pH 2–12) and quantify W/Si dissolution via ICP-OES .

- Cyclic stability experiments : Perform repeated catalytic runs (e.g., 10 cycles) with intermediate calcination (400°C) to assess deactivation .

- In-situ XRD : Monitor structural changes during thermal treatment (25–600°C) .

Q. Advanced: What role does this compound play in green chemistry applications, and how can this be quantitatively assessed?

Answer:

- Atom economy : Calculate efficiency using .

- Life Cycle Analysis (LCA) : Compare energy consumption and waste generation against traditional catalysts (e.g., H₂SO₄) .

- E-factor : Measure to benchmark sustainability .

Q. Analytical Challenges: How can degradation byproducts of this compound in aqueous systems be identified and quantified?

Answer:

- High-Resolution LC-MS : Detect low-concentration tungstate and silicate ions in solution .

- Ion chromatography : Separate and quantify anionic byproducts (e.g., WO₄²⁻, SiO₃²⁻) .

- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to assess environmental impact .

Q. Advanced: What experimental designs optimize this compound’s synthesis parameters for scalability?

Answer:

- Design of Experiments (DoE) : Apply factorial designs to test variables (pH, temperature, stirring rate) and identify optimal conditions .

- Scale-up criteria : Maintain geometric similarity (e.g., constant power/volume ratio) between lab and pilot-scale reactors .

- Cost-benefit analysis : Compare yield improvements against energy/raw material costs using Monte Carlo simulations .

Properties

IUPAC Name |

tetrasodium;dioxotungsteniooxy-(oxido(dioxo)tungstenio)oxy-dioxotungsten;silicic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O4Si.36O.12W/c;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;1-4H;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXKZJSLAFLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](O)(O)O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na4O40SiW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2970.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.